Superior Prophylactic Efficacy Compared to Cyproheptadine in Migraine
Pizotifen demonstrates superior efficacy as a migraine prophylactic compared to its close structural analog, cyproheptadine. A comprehensive review of 5-HT2 receptor antagonists in migraine therapy concluded that pizotifen is the most widely used agent in this class due to its superior efficacy over cyproheptadine, a finding supported by a lower incidence and severity of adverse effects compared to methysergide and mianserin [1]. This clinically observed superiority, while not quantified with a single numeric value in the primary literature, is a key differentiator for selection in prophylactic regimens.
| Evidence Dimension | Migraine prophylactic efficacy (review-based clinical assessment) |
|---|---|
| Target Compound Data | Superior efficacy (qualitative) |
| Comparator Or Baseline | Cyproheptadine |
| Quantified Difference | Superior efficacy (not quantified) |
| Conditions | Review of clinical trials for migraine prophylaxis |
Why This Matters
This established clinical superiority differentiates pizotifen from the structurally similar cyproheptadine, providing a clear rationale for its selection in migraine prophylaxis despite their shared pharmacological class.
- [1] Mylecharane EJ. 5-HT2 receptor antagonists and migraine therapy. J Neurol. 1991;238 Suppl 1:S45-52. doi: 10.1007/BF01642906 View Source
